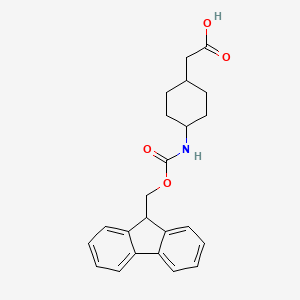

Fmoc-cis-4-aminocyclohexane acetic acid

Beschreibung

BenchChem offers high-quality Fmoc-cis-4-aminocyclohexane acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-cis-4-aminocyclohexane acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-cis-4-aminocyclohexane Acetic Acid

Abstract: This technical guide provides a comprehensive overview of Fmoc-cis-4-aminocyclohexane acetic acid, a non-canonical β-amino acid building block essential for modern peptidomimetic design and drug discovery. We will delve into its core chemical properties, explore the strategic importance of its rigid cis-conformation, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage constrained amino acid analogues to enhance the structural stability, bioactivity, and pharmacokinetic profiles of novel peptide-based therapeutics.

Core Physicochemical Properties

Fmoc-cis-4-aminocyclohexane acetic acid is a synthetic amino acid derivative widely used as a building block in peptide synthesis.[1][2] The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for the iterative nature of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] Its defining feature is the saturated cyclohexane ring, which imparts a rigid, defined conformation upon the molecules it is incorporated into.

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1217675-84-7 | [4][5] |

| Molecular Formula | C₂₃H₂₅NO₄ | [4][6] |

| Molecular Weight | 379.45 g/mol | [4] |

| Appearance | White powder | [1] |

| Purity | ≥98.0% (by HPLC) | |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [7] |

| Key Functional Groups | Fmoc protecting group, Carboxylic acid | |

| Primary Application | Fmoc solid-phase peptide synthesis | [2] |

The Stereochemical Advantage: Role of the cis-Cyclohexane Scaffold

The decision to incorporate a non-canonical amino acid like Fmoc-cis-4-aminocyclohexane acetic acid is a strategic choice driven by the desire to control and constrain the three-dimensional structure of a peptide.[8] Natural peptides are often highly flexible, which can lead to poor receptor selectivity and rapid degradation by proteases.[9] Introducing rigid structural elements is a cornerstone of peptidomimetic design, aiming to overcome these limitations.[10]

Causality Behind Experimental Choice:

-

Conformational Rigidity: The cyclohexane ring is a saturated carbocycle that locks the backbone of the peptide into a more defined geometry compared to a linear aliphatic chain. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and activity.[8][10]

-

Induction of Secondary Structures: The specific cis stereochemistry of the substituents on the cyclohexane ring forces the peptide chain to adopt specific turn or loop conformations. Such structures are often critical for molecular recognition and biological function.[11] This contrasts with the trans isomer, which would induce a more linear, extended conformation.

-

Enhanced Proteolytic Stability: Natural proteases have evolved to recognize and cleave peptide bonds between L-α-amino acids. The unique shape and β-amino acid character of the aminocyclohexane acetic acid moiety are sterically non-cognate for these enzymes, significantly increasing the metabolic half-life of the resulting peptide in biological systems.[9]

-

Improved Pharmacokinetics: By modifying the peptide backbone, researchers can fine-tune properties such as solubility and membrane permeability, which are critical for developing orally bioavailable drugs.[12]

The incorporation of such building blocks allows for the rational design of peptide analogues with superior therapeutic profiles, including higher potency, selectivity, and stability.[9][11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-cis-4-aminocyclohexane acetic acid is its incorporation into a growing peptide chain using standard Fmoc-SPPS protocols.[13] The process involves two key steps: the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the coupling of the new Fmoc-protected amino acid.

Detailed Protocol: Incorporation of Fmoc-cis-4-aminocyclohexane acetic acid

This protocol outlines a self-validating methodology for the manual coupling of Fmoc-cis-4-aminocyclohexane acetic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group (swollen in DMF)

-

Fmoc-cis-4-aminocyclohexane acetic acid

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: Dichloromethane (DCM), Isopropyl Alcohol (IPA)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

SPPS reaction vessel

Methodology:

Step 1: N-terminal Fmoc Deprotection (Exposing the Amine)

-

To the swollen peptide-resin, add the 20% piperidine in DMF solution (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5 minutes. Drain the solution.[14]

-

Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[14][15]

-

Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

-

DMF (3x)

-

IPA (3x)

-

DCM (3x)

-

DMF (3x)[14]

-

-

Self-Validation: Perform a colorimetric test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary amine. A positive result (e.g., blue for Kaiser test) validates the completion of the deprotection step.

Step 2: Amino Acid Activation and Coupling

-

In a separate vial, dissolve Fmoc-cis-4-aminocyclohexane acetic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[15]

-

Add DIPEA (6-10 equivalents) to the solution. The solution will typically change color, indicating the formation of the activated OAt-ester.[15]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin from Step 1.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The coupling of sterically hindered amino acids may require extended reaction times.

-

Self-Validation: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a colorimetric test (e.g., Kaiser test). A negative result (e.g., colorless/yellow beads) indicates that all free amines have been consumed and the coupling reaction is complete. If the test is positive, the coupling step should be repeated.

-

Once coupling is complete, drain the reaction solution and wash the peptidyl-resin thoroughly with DMF (5-7 times) to remove excess reagents.[15] The resin is now ready for the next deprotection and coupling cycle.

Visualization of Structure and Synthesis

Diagrams provide a clear visual representation of both the molecular structure and the experimental workflow.

Chemical Structure

Caption: Structure of Fmoc-cis-4-aminocyclohexane acetic acid.

SPPS Workflow Diagram

Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-cis-4-aminocyclohexane acetic acid is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its rigid, non-natural structure provides a reliable method for introducing conformational constraints, leading to peptides with enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. The well-established protocols for its incorporation via Fmoc-SPPS make it an accessible and indispensable tool for researchers and developers in the field of peptide-based therapeutics.

References

-

Fmoc-cis-4-aminocyclohexane acetic acid|1217675-84-7. (n.d.). Angene Chemical. Retrieved January 16, 2026, from [Link]

-

FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. (2024, April 9). ChemBK. Retrieved January 16, 2026, from [Link]

-

Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. (n.d.). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]

-

Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

Fmoc-cis-4-aminocyclohexane carboxylic acid | CAS 147900-45-6. (n.d.). P212121 Store. Retrieved January 16, 2026, from [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4705. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594. Retrieved from [Link]

-

Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. (2004). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews, 16(02), 271–291. Retrieved from [Link]

-

Role of peptidomimetics for new drug discovery. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Therapeutic importance of peptidomimetics in medicinal chemistry. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 1-8. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Fmoc-cis-4-aminocyclohexane acetic acid [1217675-84-7] | King-Pharm [king-pharm.com]

- 6. PubChemLite - Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4) [pubchemlite.lcsb.uni.lu]

- 7. chembk.com [chembk.com]

- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. wjarr.com [wjarr.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical characteristics of Fmoc-cis-4-aminocyclohexane acetic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of Fmoc-cis-4-aminocyclohexane acetic acid

Abstract

Fmoc-cis-4-aminocyclohexane acetic acid is a non-canonical, conformationally constrained amino acid derivative that serves as a critical building block in modern drug discovery and peptide science. The strategic incorporation of a cis-oriented cyclohexane ring into peptide backbones can impart significant advantages, including enhanced proteolytic stability and improved pharmacokinetic profiles. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) workflows.[1][2] A comprehensive understanding of its physicochemical characteristics is paramount for optimizing synthesis protocols, ensuring purity, and predicting its behavior in both chemical and biological systems. This guide provides an in-depth analysis of the core physicochemical properties of Fmoc-cis-4-aminocyclohexane acetic acid, supported by field-proven experimental protocols and their underlying scientific rationale.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is to confirm its identity and fundamental properties. These parameters are crucial for everything from calculating molar equivalents in reactions to ensuring correct storage and handling.

The structure of Fmoc-cis-4-aminocyclohexane acetic acid features the base-labile Fmoc group attached to the amine, a cis-substituted cyclohexane ring providing conformational rigidity, and a carboxylic acid moiety for peptide bond formation.

Caption: Conceptual structure of Fmoc-cis-4-aminocyclohexane acetic acid.

Table 1: Core Chemical and Physical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1217675-84-7 | [2][3] |

| Molecular Formula | C₂₃H₂₅NO₄ | [3][4] |

| Molecular Weight | 379.45 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity (Typical) | ≥98.0% (HPLC) | [3] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |

| InChI Key | OAZYEKKFVGYBHJ-IYBDPMFKSA-N | [3] |

| SMILES | OC(=O)C[C@@H]1CCNC(=O)OCC2c3ccccc3-c4ccccc24 |[3] |

Solubility Profile: The Gateway to Reactivity

Solubility is a critical, often overlooked, parameter in SPPS. Incomplete dissolution of an incoming amino acid leads directly to failed or truncated peptide sequences, complicating purification and reducing final yield. Fmoc-protected amino acids generally exhibit good solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), a key advantage of the Fmoc strategy.[]

While specific quantitative data for this derivative is sparse, one source reports a solubility of 1.1 g/L at 25°C, indicating it is slightly soluble in aqueous solutions.[6] Its solubility is expected to be significantly higher in polar aprotic solvents used for synthesis.

Protocol: Experimental Solubility Determination (Shake-Flask Method)

This protocol establishes a quantitative measure of solubility in a given solvent system, a crucial step before developing a new synthesis or formulation process.

Causality: The shake-flask method is the gold standard for thermodynamic solubility assessment. By agitating an excess of the solute with the solvent for an extended period, we ensure the system reaches equilibrium, providing a true measure of saturation solubility rather than a kinetically limited one.

-

Preparation: Add an excess amount of Fmoc-cis-4-aminocyclohexane acetic acid (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 1 mL of DMF) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample by a calibrated HPLC-UV method (see Section 4). The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Thermal and Acid-Base Properties

Melting Point

The melting point is a robust indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. While a specific melting point for the cis-acetic acid derivative is not consistently reported, the related compound Fmoc-trans-4-aminocyclohexane acetic acid has a melting point of 190-198 °C.[7]

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional capillary methods as it provides both the onset and peak melting temperatures and can quantify the enthalpy of fusion. This level of detail is invaluable for characterizing the solid-state properties of a material, which can influence its stability and dissolution rate.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is recorded as the onset temperature of the endothermic melting peak on the resulting thermogram.

pKa (Acid Dissociation Constant)

The pKa values of the carboxylic acid group are critical for understanding the compound's ionization state at different pH levels. This influences its solubility, reactivity during coupling, and its behavior in chromatographic separations and biological assays. The carboxylic acid group is expected to have a pKa in the range of 4-5. The amine is protected and will not exhibit basic properties until the Fmoc group is removed.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH as a function of added titrant. The midpoint of the buffer region on the titration curve corresponds to the pH at which the acid and its conjugate base are in equal concentrations, which, by the Henderson-Hasselbalch equation, is the pKa. It is a direct and fundamental measurement of the compound's acidic character.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point and the half-equivalence point gives the pKa.

Caption: A generalized workflow for key physicochemical characterization.

Spectroscopic and Chromatographic Profile

UV-Vis Spectroscopy: The Key to Monitoring SPPS

The fluorenyl moiety of the Fmoc group possesses a strong chromophore, making it easily detectable by UV spectroscopy. This property is the cornerstone of real-time monitoring in automated SPPS.[8] Upon cleavage of the Fmoc group with a base like piperidine, the resulting dibenzofulvene-piperidine adduct exhibits a characteristic strong absorbance.[9]

Causality: By measuring the UV absorbance of the solution flowing from the reactor after the deprotection step, one can quantify the amount of Fmoc group released.[10] This provides a direct, non-destructive method to confirm the completion of both the coupling and deprotection steps in each cycle of the synthesis, ensuring high fidelity of the final peptide.[11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

RP-HPLC is the definitive method for assessing the chemical purity of Fmoc-amino acids and identifying any synthesis-related impurities.[12]

Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Causality: This protocol uses a C18 column, which separates molecules based on their hydrophobicity. A gradient elution, where the concentration of the strong organic solvent (acetonitrile) is gradually increased, is essential. This allows for the effective separation of the highly hydrophobic Fmoc-amino acid from both more polar impurities (e.g., free amino acids) and potentially less polar impurities (e.g., dipeptides) in a single analytical run.[12] UV detection at 265 nm is chosen for its high sensitivity to the Fmoc chromophore.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMF or Mobile Phase B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 265 nm.[12]

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions to re-equilibrate.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC-based purity determination.

The Role of Physicochemical Properties in Application

The unique combination of the Fmoc group and the cis-cyclohexane scaffold defines the utility of this molecule.

-

Fmoc Group: Its defining characteristic is its lability to weak bases (e.g., 20% piperidine in DMF) while remaining stable to the acidic conditions used to cleave side-chain protecting groups.[1][8] This "orthogonality" is the foundation of the Fmoc/tBu SPPS strategy, allowing for the selective and stepwise construction of peptides with complex side chains.[8]

-

cis-Cyclohexane Acetic Acid Scaffold: Unlike linear amino acids, the cyclohexane ring introduces a rigid conformational constraint. In drug development, this rigidity can lock a peptide into a bioactive conformation, increasing its binding affinity and selectivity for its target. Furthermore, non-natural structures like this can enhance the peptide's resistance to degradation by proteases, improving its in-vivo half-life.[7]

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

Fmoc-cis-4-aminocyclohexane acetic acid is a highly valuable, specialized building block for peptide chemists and drug developers. Its physicochemical properties are intrinsically linked to its function. Its solubility dictates its performance in synthesis, its thermal and spectroscopic profiles provide the means for quality control, and the unique chemical characteristics of its protecting group and core scaffold are what impart strategic advantages to the final peptide products. A thorough characterization, following the principles and protocols outlined in this guide, is a prerequisite for its successful and reproducible application in the laboratory and beyond.

References

-

Eke, Z., Torkos, K., & Toth, K. (2002). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 949(1-2), 209-223. [Link]

-

Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test. Springer Nature. [Link]

-

ChemBK. (2024, April 9). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID - Physico-chemical Properties. ChemBK. [Link]

-

PubChemLite. (n.d.). Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). PubChemLite. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. jk-sci.com [jk-sci.com]

- 3. cis- 4-(Fmoc-amino)cyclohexyl acetic acid = 98.0 HPLC 1217675-84-7 [sigmaaldrich.com]

- 4. PubChemLite - Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chempep.com [chempep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Fmoc-cis-4-aminocyclohexane acetic acid for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their bioavailability. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to address these limitations. By rigidifying the peptide backbone, these unique building blocks can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and stability.[1]

This guide provides a detailed technical overview of Fmoc-cis-4-aminocyclohexane acetic acid, a valuable building block for inducing specific structural motifs in peptides. We will delve into its molecular structure, conformational analysis, and its application in solid-phase peptide synthesis (SPPS), providing both the theoretical underpinnings and practical, field-proven insights for its effective utilization in the design of novel peptide-based therapeutics.

Part 1: Molecular Structure and Intrinsic Conformational Bias

Fmoc-cis-4-aminocyclohexane acetic acid is a non-proteinogenic amino acid derivative that combines three key structural features: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cis-substituted cyclohexane ring, and an acetic acid moiety. Each of these components plays a crucial role in its function as a building block in peptide synthesis.

1.1 The Constituent Moieties:

-

Fmoc Group: The Fmoc group provides a base-labile protecting group for the primary amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

-

Cyclohexane Ring: The saturated six-membered ring is the source of the conformational constraint. Unlike flexible linear amino acid side chains, the cyclohexane ring exists in a limited number of well-defined chair and boat conformations.

-

Acetic Acid Moiety: This functional group provides the carboxylic acid necessary for peptide bond formation with the N-terminus of the growing peptide chain.

-

Cis-Stereochemistry: The cis relationship between the amino group and the acetic acid substituent on the cyclohexane ring is a critical determinant of the molecule's conformational behavior and its influence on peptide structure.

1.2 Conformational Analysis of the Cyclohexane Ring:

The conformational landscape of the cyclohexane ring in Fmoc-cis-4-aminocyclohexane acetic acid is dominated by the chair conformation, which is significantly lower in energy than the boat or twist-boat forms. In a 1,4-disubstituted cyclohexane, two chair conformations are possible through a process of ring flipping. For the cis isomer, one substituent will be in an axial position and the other in an equatorial position.

The relative stability of the two possible chair conformers is dictated by the steric hindrance experienced by the axial substituent. An axial substituent experiences unfavorable steric interactions with the other axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions. The energetic cost of these interactions, known as the "A-value," has been experimentally determined for various substituents. Larger substituents have a greater preference for the equatorial position to avoid these steric clashes.

For Fmoc-cis-4-aminocyclohexane acetic acid, the two interconverting chair conformations are shown below. One conformer places the bulky Fmoc-amino group in the axial position and the carboxymethyl group in the equatorial position, while the other places the Fmoc-amino group equatorially and the carboxymethyl group axially.

Given the significant steric bulk of the Fmoc-protected amino group compared to the carboxymethyl group, the conformer with the Fmoc-amino group in the equatorial position is expected to be significantly lower in energy and thus the predominantly populated conformation in solution. This strong conformational preference is the basis for its utility in directing peptide folding.

Caption: Conformational equilibrium of cis-4-aminocyclohexane acetic acid derivatives.

Part 2: Synthesis and Characterization

The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid begins with the synthesis of the core cis-4-aminocyclohexane acetic acid. While several routes exist for the synthesis of 4-aminocyclohexane acetic acid, often resulting in a mixture of cis and trans isomers, specific hydrogenation conditions can be employed to favor the formation of one isomer over the other.[4][5] Subsequent separation of the isomers can be achieved by crystallization or chromatography.

Once the pure cis-4-aminocyclohexane acetic acid is obtained, the Fmoc protecting group can be introduced by reacting the amino group with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. A detailed protocol analogous to the synthesis of a similar compound is provided below.[6]

Experimental Protocol: Synthesis of Fmoc-cis-4-aminocyclohexane acetic acid

-

Dissolution: Dissolve cis-4-aminocyclohexane acetic acid (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent like acetonitrile.

-

Basification: Add triethylamine (1 equivalent) to the solution to deprotonate the amino group.

-

Fmocylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (0.95 equivalents) in acetonitrile to the reaction mixture.

-

pH Adjustment: Adjust the pH of the solution to 8.5-9.0 with triethylamine and maintain it until the reaction is complete, as indicated by a stable pH.

-

Work-up: Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Acidification and Extraction: Add the resulting oil to 1.5 M HCl and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1.5 M HCl, water, and saturated NaCl solution.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-cis-4-aminocyclohexane acetic acid.

Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the cyclohexane ring protons. Resonances for the Fmoc group protons in the aromatic region (7.2-7.8 ppm) and the CH and CH₂ protons of the fluorenyl group (around 4.2-4.5 ppm). |

| ¹³C NMR | Resonances for the cyclohexane ring carbons, the carboxymethyl group carbons, and the distinct signals of the Fmoc group carbons. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. |

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into a peptide sequence follows standard Fmoc-SPPS protocols.[3] However, due to its steric bulk, optimization of coupling conditions may be necessary to ensure efficient peptide bond formation.

Caption: General workflow for incorporating Fmoc-cis-4-aminocyclohexane acetic acid in SPPS.

Experimental Protocol: Coupling of Fmoc-cis-4-aminocyclohexane acetic acid in SPPS

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Activation and Coupling:

-

In a separate vessel, pre-activate Fmoc-cis-4-aminocyclohexane acetic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be beneficial due to the steric hindrance of the amino acid.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.

-

Cycle Repetition: Proceed to the deprotection step for the next amino acid to be added to the sequence.

Part 4: Influence on Peptide Conformation and Structural Analysis

The incorporation of cis-4-aminocyclohexane acetic acid into a peptide chain is expected to induce a significant conformational constraint. With the bulky Fmoc group (or the preceding amino acid residue in the peptide) occupying the equatorial position, the carboxymethyl group is forced into an axial orientation. This rigidifies the local backbone geometry and can be used to nucleate or stabilize specific secondary structures.

While there is a lack of specific structural studies on peptides containing this exact residue, insights can be drawn from studies on peptides with other cyclic amino acids. For instance, peptides containing cis-cyclobutane amino acids have been shown to adopt extended, strand-like structures.[3] It is plausible that the cis-1,4-substitution pattern of the cyclohexane ring in the present case could also favor more linear, extended peptide conformations rather than tight turns.

Experimental Workflow for Conformational Analysis:

Caption: Workflow for the conformational analysis of a peptide containing Fmoc-cis-4-aminocyclohexane acetic acid.

4.1 Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of a peptide in solution.[6] The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures such as α-helices, β-sheets, and random coils. By comparing the CD spectrum of a peptide containing cis-4-aminocyclohexane acetic acid to that of a flexible analog, one can deduce the conformational ordering induced by the constrained residue.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed information about the three-dimensional structure of a peptide in solution.[1] Analysis of nuclear Overhauser effects (NOEs) provides distance restraints between protons, while the measurement of scalar coupling constants (J-couplings) can give information about dihedral angles. For the cyclohexane ring, the magnitude of the ³J(H,H) coupling constants can help to confirm the chair conformation and the axial or equatorial orientation of the substituents.

4.3 X-ray Crystallography:

For peptides that can be crystallized, X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information at atomic resolution.[7] A crystal structure of a peptide containing cis-4-aminocyclohexane acetic acid would definitively reveal the conformation of the cyclohexane ring and its influence on the local and global peptide structure.

Conclusion

Fmoc-cis-4-aminocyclohexane acetic acid is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints into peptide sequences. Its well-defined chair conformation, with a strong preference for an equatorial position of the bulky substituent at the 1-position, translates into a predictable local geometry when incorporated into a peptide. While further experimental studies are needed to fully elucidate its impact on various peptide secondary structures, the principles of cyclohexane conformational analysis and the established methodologies for peptide synthesis and structural biology provide a solid foundation for its rational use in the design of next-generation peptide therapeutics with enhanced stability and bioactivity.

References

-

Chem-Impex. Fmoc-cis-4-aminocyclohexane carboxylic acid. Available at: [Link]

-

Springer Nature. NMR Spectroscopy of Peptides and Proteins. Available at: [Link]

-

SeRMN. Folding peptides studied by NMR. Available at: [Link]

-

PubMed. Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Available at: [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]

-

Chem-Impex. Z-cis-4-aminocyclohexane acetic acid. Available at: [Link]

-

SciSpace. Synthesis and application of Fmoc-His(3-Bum)-OH. Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

-

Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

PubMed Central. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Available at: [Link]

-

ETH Zurich. peptide nmr. Available at: [Link]

-

ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Available at: [Link]

-

ResearchGate. (PDF) NMR of peptides. Available at: [Link]

-

Royal Society of Chemistry. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Available at: [Link]

-

Royal Society of Chemistry. Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Available at: [Link]

-

MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Available at: [Link]

-

eScholarship.org. Submonomer synthesis of sequence defined peptoids with diverse side-chains. Available at: [Link]

- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

University of Wisconsin–Madison. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Available at: [Link]

- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. Available at: [Link]

Sources

- 1. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of Conformationally Constrained Amino Acids

An In-depth Technical Guide to the Synthesis of Fmoc-cis-4-aminocyclohexane acetic acid

In the landscape of modern drug discovery and peptide science, the use of non-natural amino acids has become a cornerstone for developing novel therapeutics with enhanced potency, stability, and receptor selectivity. Among these, conformationally constrained building blocks are of paramount importance. Fmoc-cis-4-aminocyclohexane acetic acid is a prime example of such a scaffold, offering a rigidified cyclohexane core that imparts specific secondary structures to peptides.[1][2] Its application in solid-phase peptide synthesis (SPPS) allows for the creation of peptidomimetics with improved pharmacokinetic profiles, making it a valuable tool for researchers in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive overview of a robust synthetic pathway to this key building block, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule, Fmoc-cis-4-aminocyclohexane acetic acid, can be logically deconstructed into two primary stages: the formation of the core cis-4-aminocyclohexane acetic acid scaffold and the subsequent protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.

Sources

Introduction to Fmoc-protected cyclic amino acids in peptide chemistry

An In-Depth Technical Guide to the Application of Fmoc-Protected Cyclic Amino Acids in Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

The incorporation of cyclic amino acids into peptide structures represents a pivotal strategy in modern drug discovery, imparting crucial advantages such as enhanced proteolytic stability, constrained conformational rigidity, and improved target affinity.[1][2] The successful synthesis of these complex peptides is overwhelmingly reliant on the robust and versatile 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3][] This guide provides an in-depth exploration of the core principles, inherent challenges, and field-proven strategies for utilizing Fmoc-protected cyclic amino acids in peptide synthesis. We will dissect the causality behind experimental choices, from the selection of coupling reagents to the optimization of deprotection and on-resin cyclization protocols, offering researchers a comprehensive framework for navigating this demanding yet rewarding area of peptide chemistry.

The Strategic Imperative for Cyclic Amino Acids in Peptide Therapeutics

Linear peptides, while biologically relevant, often suffer from significant therapeutic limitations, primarily their rapid degradation by exopeptidases and endopeptidases and their high conformational flexibility, which can lead to reduced receptor binding affinity.[1][5] The introduction of cyclic constraints—either within the backbone or through side-chain cyclization—profoundly alters these characteristics.

Key Advantages of Cyclization:

-

Enhanced Proteolytic Resistance: By eliminating the free N- and C-termini, backbone cyclization blocks degradation by exopeptidases. The rigid structure also hinders recognition by endopeptidases, significantly extending the peptide's in vivo half-life.[1]

-

Increased Target Affinity and Selectivity: Conformational restriction reduces the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity.[2] This pre-organized structure can be fine-tuned to fit a specific receptor pocket, enhancing selectivity.

-

Improved Cell Permeability: Contrary to their size, some cyclic peptides exhibit remarkable cell permeability, enabling them to address challenging intracellular targets like protein-protein interactions (PPIs), a space often considered "undruggable" by small molecules or large biologics.[1]

These benefits have propelled cyclic peptides into the clinical landscape, with over 40 cyclic peptide therapeutics currently in clinical use for a range of conditions, including cancer, inflammatory diseases, and infections.[1][6]

The Central Role of Fmoc Chemistry

Fmoc-based SPPS is the dominant methodology for peptide synthesis due to its use of mild reaction conditions, which preserves the integrity of sensitive amino acid side chains.[][7] The strategy is built upon an orthogonal protection scheme: the temporary Fmoc group on the α-amine is labile to mild base, while the permanent side-chain protecting groups are labile to strong acid.[3][8]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical, repeated step in SPPS. It proceeds via a base-catalyzed β-elimination mechanism.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[9][10]

-

β-Elimination: This abstraction initiates an elimination reaction, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3]

-

DBF Scavenging: The excess amine base in the reaction mixture traps the DBF electrophile, forming a stable adduct that is washed away. This scavenging step is crucial to prevent DBF from causing unwanted side reactions with the newly liberated peptide amine.[9]

Caption: Mechanism of Fmoc deprotection using piperidine.

The Synthetic Challenge: Steric Hindrance

The primary difficulty in synthesizing peptides containing cyclic amino acids is severe steric hindrance.[11] The rigid, bulky nature of these residues, particularly α,α-disubstituted variants, impedes the approach of reagents to the reactive centers, affecting both the coupling and deprotection steps.[12]

-

Slow Coupling Reactions: The sterically encumbered amine of a resin-bound cyclic amino acid or the activated carboxyl group of an incoming cyclic amino acid can dramatically slow the rate of peptide bond formation. This can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.[11][13]

-

Inefficient Fmoc Deprotection: The Fmoc group on a hindered cyclic residue may be less accessible to the piperidine base, requiring longer reaction times or more aggressive conditions to achieve complete removal. Incomplete deprotection leads to truncated peptide sequences.

Field-Proven Strategies and Protocols

Overcoming the challenges posed by cyclic amino acids requires a carefully optimized toolkit of reagents and methodologies.

Enhanced Coupling Strategies

Standard coupling reagents like HBTU or DIC/HOBt are often insufficient for driving hindered couplings to completion.[12] More potent activating agents and optimized conditions are necessary.

Table 1: Coupling Reagents for Sterically Hindered Amino Acids

| Reagent Name | Full Name | Activation Principle | Key Advantages & Use Cases |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive HOAt-ester. | Superior for hindered couplings, less prone to racemization. Recommended as a first-line choice for cyclic amino acids.[14] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based aminium salt. | High reactivity comparable to HATU, with byproducts that are more water-soluble, simplifying purification.[14] |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based activation. | A classic powerful reagent, effective for many difficult couplings. |

| Amino Acid Fluorides | Fmoc-AA-F | Forms a highly reactive acyl fluoride. | Extremely effective for the most challenging couplings, such as Valine to (Hmb)Valine, but requires pre-formation of the activated species. |

Experimental Protocol: HATU-Mediated Coupling of a Hindered Amino Acid

-

Resin Preparation: Swell the resin-bound peptide (with its free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected cyclic amino acid and 3.9 equivalents of HATU in DMF.

-

Initiation: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation solution. A color change (typically to yellow) indicates the formation of the active ester.

-

Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, microwave-assisted heating (e.g., 75°C for 10-20 minutes) can be employed to drive the reaction to completion.[11]

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.

-

Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Optimized Fmoc-Deprotection

For hindered residues, the standard 20% piperidine in DMF may be insufficient.

-

Extended Reaction Time: Increasing the deprotection time from the standard 10-20 minutes to 30-60 minutes can often achieve complete Fmoc removal.

-

Stronger Base: Adding 1,8-Diazabicycloundec-7-ene (DBU) at a low concentration (e.g., 2%) to the piperidine/DMF solution creates a more potent deprotection cocktail capable of removing stubborn Fmoc groups.[14]

On-Resin Cyclization: The Apex of the Strategy

Performing the cyclization step while the peptide is still anchored to the solid support offers significant advantages by minimizing intermolecular side reactions (like dimerization) that can plague solution-phase cyclizations.[15] This requires a tri-orthogonal protection strategy.[16]

Core Principle:

-

Synthesize the linear peptide using standard Fmoc-SPPS.

-

Incorporate two amino acids whose side chains are protected by a group that is orthogonal to both the base-labile Fmoc group and the acid-labile tBu-type groups. Common choices include Alloc (removed by Pd(0)), Dde (removed by hydrazine), or photolabile groups.[17][18]

-

After linear synthesis is complete, selectively remove the orthogonal side-chain protecting groups.

-

Perform an intramolecular coupling reaction between the newly deprotected side chains to form the cyclic structure.

-

Finally, cleave the completed cyclic peptide from the resin using a strong acid cocktail (e.g., TFA).

Caption: Workflow for on-resin side-chain to side-chain cyclization.

Conclusion and Future Outlook

The use of Fmoc-protected cyclic amino acids is an indispensable tool in the development of next-generation peptide therapeutics. While the inherent steric bulk of these building blocks presents significant synthetic hurdles, these can be reliably overcome through the rational application of high-potency coupling reagents, optimized deprotection conditions, and sophisticated on-resin cyclization strategies. As peptide drug discovery continues to target increasingly complex biological systems, the mastery of these advanced synthetic techniques will remain a critical determinant of success, enabling the creation of novel molecules with enhanced stability, potency, and therapeutic potential.

References

-

Kwon, Y. (2013). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB Reports. Retrieved from [Link]

-

Craik, D. J., & Du, J. (2024). Cyclic Peptides for Drug Development. PubMed. Retrieved from [Link]

-

Bandyopadhyay, A., & Craik, D. J. (2020). Discovery and applications of naturally occurring cyclic peptides. ResearchGate. Retrieved from [Link]

-

McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Retrieved from [Link]

-

Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Zhang, M., et al. (2023). Development and Challenges of Cyclic Peptides for Immunomodulation. PubMed. Retrieved from [Link]

-

Wang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

-

Little, M., Mason, J. M., & Mehrban, N. (2025). Orthogonal and safety-catch protecting group strategies in solid-phase.... ResearchGate. Retrieved from [Link]

-

Lundquist, J. T., & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. PubMed. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

-

Abell, A. D., et al. (2014). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. PMC. Retrieved from [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]

Sources

- 1. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. intavispeptides.com [intavispeptides.com]

- 6. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

- 14. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. mdpi.com [mdpi.com]

A Senior Scientist's Guide to the Research Applications of cis-4-Aminocyclohexane Acetic Acid Derivatives

An In-Depth Technical Guide for Drug Discovery and Materials Science Professionals

Abstract

The rational design of functional molecules—be they novel therapeutics or advanced materials—hinges on the selection of a core scaffold that imparts specific, advantageous physicochemical properties. The cis-4-aminocyclohexane acetic acid framework has emerged as a particularly valuable, albeit underexplored, scaffold. Its inherent conformational rigidity, coupled with the stereochemically defined presentation of orthogonal functional groups, offers a unique platform for innovation. This guide provides a senior-level perspective on the potential applications of its derivatives, moving beyond a simple literature review to explain the causal relationships behind their utility in neuroscience, oncology, and materials science. We will explore validated synthetic strategies, detail key biological assays, and provide a forward-looking perspective on the untapped potential of this versatile chemical building block.

The Strategic Value of the cis-Cyclohexane Scaffold

At its core, cis-4-aminocyclohexane acetic acid is more than a simple bifunctional molecule; it is a pre-organized platform for molecular recognition. The cyclohexane ring exists predominantly in a stable chair conformation, which locks the 1,4-substituents into a specific spatial relationship. In the cis isomer, this results in one axial and one equatorial orientation, enforcing a distinct three-dimensional architecture. This structural pre-organization is a powerful tool in rational drug design, as it reduces the entropic penalty of binding to a biological target.[1][2]

The two functional groups—a primary amine and a carboxylic acid—serve as versatile handles for synthetic elaboration. The amine is readily derivatized via acylation, alkylation, or sulfonylation, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This synthetic tractability allows for the systematic exploration of chemical space around the rigid core, a cornerstone of modern lead optimization campaigns.[3][4]

Diagram: Logical Relationship of the Core Scaffold

Caption: The core attributes of the scaffold and their link to key applications.

Application I: Probing Neurological Pathways as GABA Analogs

One of the most prominent applications of this scaffold is in the development of analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[5] GABA itself is a highly flexible molecule, and it is hypothesized to adopt different conformations to bind to its various targets (e.g., GABAA, GABAB, and GABAC receptors, and GABA transporters).

The Scientific Rationale: Conformational Restriction

The central hypothesis for using a rigid scaffold is that by "locking" the GABA pharmacophore into a specific shape, one can achieve enhanced potency and, more importantly, selectivity for a particular GABAergic target.[6][7] For instance, an extended conformation is believed to be crucial for binding to GABAA receptors.[6] The cis-4-aminocyclohexane acetic acid backbone can be derivatized to mimic these specific conformations, potentially leading to subtype-selective modulators with improved therapeutic profiles for conditions like epilepsy, anxiety, or neuropathic pain. Furthermore, the cyclohexane ring increases the lipophilicity of the molecule compared to native GABA, which can be a critical factor in achieving penetration of the blood-brain barrier.

Experimental Workflow: Synthesis of a Representative Derivative

The synthesis of derivatives is typically a straightforward process involving standard protection and coupling methodologies. The following protocol provides a self-validating workflow for the synthesis of an N-acylated derivative, a common strategy for exploring structure-activity relationships (SAR).

Diagram: Synthetic Workflow

Sources

- 1. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-cis-4-aminocyclohexane acetic acid stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of Fmoc-cis-4-aminocyclohexane acetic acid

Introduction

Fmoc-cis-4-aminocyclohexane acetic acid is a non-proteinogenic amino acid building block integral to modern peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a pre-organized cis-configured cyclohexane scaffold, offers a means to introduce conformational constraints into peptide chains, which can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its application in Solid-Phase Peptide Synthesis (SPPS), enabling an orthogonal strategy that has become the gold standard in the field.[3][4][5]

The success of any peptide synthesis campaign hinges on the quality and integrity of its constituent building blocks. Understanding the chemical stability and implementing rigorous storage and handling protocols for reagents like Fmoc-cis-4-aminocyclohexane acetic acid is not merely a matter of best practice; it is a critical determinant of synthesis yield, purity, and reproducibility. This guide provides an in-depth analysis of the factors governing the stability of this compound and presents field-proven protocols for its optimal storage and handling, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into its stability profile.

| Property | Value |

| Chemical Name | cis-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

| Synonyms | Fmoc-cis-4-aminocyclohexaneacetic acid, cis-4-(Fmoc-amino)cyclohexyl acetic acid |

| Molecular Formula | C₂₃H₂₅NO₄[6] |

| Molecular Weight | 379.45 g/mol [6] |

| CAS Number | 1217675-84-7[6] |

| Appearance | White powder[2] |

| Melting Point | 190-198 °C[2] |

| Purity (Typical) | ≥98.0% (HPLC)[6] |

The Chemistry of the Fmoc Group: The Core of Stability Considerations

The stability of Fmoc-cis-4-aminocyclohexane acetic acid is overwhelmingly dictated by the chemistry of the Fmoc protecting group. This group is specifically designed to be labile under certain conditions while remaining robust under others, which is the essence of an orthogonal protection strategy in SPPS.

Principle of Base-Lability

The Fmoc group is a base-labile protecting group.[4][7] Its removal is not a simple hydrolysis but rather a β-elimination reaction. The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position unusually acidic.[4][8] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted.[8][9] This initiates a cascade that results in the cleavage of the carbamate linkage, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[3][8][10] The DBF byproduct is then scavenged by the excess amine base to form a stable adduct.[8][11]

This deliberate instability to bases is the most critical factor to consider in the handling and storage of any Fmoc-protected amino acid.

Figure 1: The base-catalyzed β-elimination mechanism for Fmoc group removal.

Principle of Acid-Stability

A key advantage of the Fmoc strategy is the stability of the protecting group under acidic conditions.[3][7] This allows for the use of acid-labile protecting groups on amino acid side chains (e.g., tBu, Boc, Trt), which remain intact during the repetitive basic cleavage of the N-terminal Fmoc group throughout peptide chain elongation.[3][5] These side-chain groups are then removed in a final, single step using a strong acid cocktail, such as trifluoroacetic acid (TFA).[5] This orthogonality is fundamental to the success of Fmoc-based SPPS.[3][5]

Factors Governing the Stability of Fmoc-cis-4-aminocyclohexane acetic acid

Several environmental and chemical factors can compromise the integrity of the compound. These must be rigorously controlled to ensure its performance in synthesis.

-

Chemical Environment (pH):

-

Basicity: This is the most significant threat to stability. Exposure to basic conditions, even trace amounts of amines in solvents or on glassware, can initiate premature deprotection. This leads to the presence of the free amino acid, which can cause unwanted side reactions, such as double insertions during the subsequent coupling step in SPPS.

-

Acidity: The compound is stable in mild and strong acidic environments, a property essential for its use in SPPS.[3][12]

-

-

Temperature:

-

Long-Term Storage: For extended periods, storage at low temperatures (≤ -20°C) is paramount. This minimizes the rate of any potential degradation pathway, ensuring the long-term viability of the reagent.[13][14]

-

Short-Term Storage: For routine laboratory use, refrigeration at 2-8°C is recommended by most suppliers.[1][6]

-

Room Temperature: While the solid is generally stable for short durations at ambient temperature, such as during shipping, prolonged storage under these conditions is not advisable.[13][15] Some degradation can occur over weeks to months.

-

Elevated Temperatures: At very high temperatures (e.g., 120°C), thermal cleavage of the Fmoc group can occur even without a base, though this is not a standard laboratory condition for storage or handling.[16][17][18]

-

-

Moisture:

-

Hygroscopicity: Lyophilized peptides and their derivatives, including Fmoc-amino acids, are often hygroscopic.[19] Absorbing atmospheric moisture reduces the purity of the reagent by weight and can introduce water into anhydrous reaction systems, which can interfere with coupling efficiencies.

-

Hydrolysis: While the carbamate bond is generally resistant to neutral water, long-term storage in the presence of significant moisture, especially at elevated temperatures, could potentially lead to slow hydrolysis. The primary risk of moisture, however, is its effect on weighing accuracy and reaction performance.

-

-

Light:

-

While the fluorenyl group is a chromophore, significant photolytic degradation under standard laboratory lighting is not a primary concern. However, as a general best practice for all complex organic reagents, storage in the dark or in amber vials is recommended to prevent any potential long-term photochemical reactions.[13][14]

-

Protocols for Optimal Storage and Handling

Adherence to strict protocols is necessary to preserve the chemical and stereochemical integrity of Fmoc-cis-4-aminocyclohexane acetic acid.

Storage Conditions Summary

| Condition | Temperature | Duration | Container | Rationale |

| Long-Term Storage | -20°C (or lower) | Months to Years | Tightly sealed, inert atmosphere | Minimizes all potential degradation pathways for maximum shelf-life.[13][19] |

| Short-Term Storage | 2°C to 8°C | Days to Weeks | Tightly sealed | Suitable for material in active use, balancing stability and convenience.[1][6] |

| Transportation | Ambient / Ice Pack | Short Duration | Sealed | Generally stable for short transit times.[14] |

Experimental Protocol: Handling Lyophilized Powder

This workflow is critical to prevent the introduction of atmospheric moisture, which is a primary cause of reagent degradation and inaccurate measurements.

-

Equilibration:

-

Transfer the sealed container of Fmoc-cis-4-aminocyclohexane acetic acid from the freezer or refrigerator to a desiccator at room temperature.

-

Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. Causality: Opening a cold container will cause atmospheric moisture to immediately condense on the cold powder, compromising its integrity.[13][19] The desiccator provides a dry environment during this warming period.

-

-

Dispensing:

-

Once at room temperature, open the container and quickly weigh the desired amount of powder.

-

Perform this operation in an area with low humidity if possible. Minimize the time the container is open to the atmosphere.

-

-

Resealing for Storage:

-

Before resealing the container, gently purge the headspace with a stream of dry, inert gas (e.g., argon or nitrogen).

-

Causality: This displaces atmospheric oxygen and, more importantly, moisture, creating a protective inert environment that significantly enhances long-term stability.

-

Tightly reseal the container cap and reinforce the seal with paraffin film.

-

-

Return to Storage:

-

Immediately return the resealed container to its designated long-term (-20°C) or short-term (2-8°C) storage location.

-

Figure 2: Workflow for the proper handling of hygroscopic Fmoc-amino acids.

Conclusion

The stability of Fmoc-cis-4-aminocyclohexane acetic acid is fundamentally governed by the base-labile nature of its Fmoc protecting group. While robust under the acidic conditions used for side-chain deprotection, it is intentionally susceptible to cleavage by bases. Therefore, ensuring its long-term integrity and performance in peptide synthesis is critically dependent on a controlled storage and handling environment.

The pillars of stability for this compound are the stringent exclusion of moisture and basic contaminants, coupled with maintenance at low temperatures. By implementing the protocols outlined in this guide—specifically, storing the material at -20°C under an inert atmosphere and allowing it to equilibrate in a desiccator before use—researchers can ensure the high purity and reactivity of this valuable building block, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

-

ChemBK. FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

Australian Journal of Chemistry. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]

-

National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

BuyersGuideChem. Fmoc-cis-4-aminocyclohexane-1-carboxylic acid. [Link]

-

Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

-

Reddit. How stable are Fmoc amino acids at room temp?. [Link]

-

ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

ResearchGate. Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

PubMed. Thermal cleavage of the fmoc protection group. [Link]

-

ResearchGate. The newly identified cyclohexane carboxylic acid degradation pathway in.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. 顺-[4-(Fmoc-氨基)环己基]乙酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. genscript.com [genscript.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. total-synthesis.com [total-synthesis.com]

- 13. peptide.com [peptide.com]

- 14. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. chimia.ch [chimia.ch]

- 18. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bachem.com [bachem.com]

Methodological & Application

Application Notes & Protocols: Efficient Coupling of Fmoc-cis-4-aminocyclohexane acetic acid in Peptide Synthesis

Introduction: The Challenge of Incorporating Alicyclic Scaffolds

In the landscape of modern drug development and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing therapeutic properties. Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-Ac6c-OH) is a valuable building block that introduces a rigid, alicyclic scaffold into a peptide sequence. This rigidity can confer favorable conformational constraints, improve metabolic stability, and enhance binding affinity.

However, the very properties that make Fmoc-Ac6c-OH desirable also present a significant synthetic challenge. Its bulky, sterically hindered cyclohexyl ring impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine during solid-phase peptide synthesis (SPPS). This steric hindrance can lead to slow reaction kinetics and incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final peptide.[1][2]

This guide provides a detailed analysis of coupling reagent selection and optimized protocols to overcome the challenges associated with Fmoc-Ac6c-OH, ensuring high-efficiency incorporation for researchers, scientists, and drug development professionals.

The Mechanism of Amide Bond Formation

Successful peptide synthesis hinges on the efficient formation of an amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain anchored to a solid support.[3] This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack. Coupling reagents facilitate this activation. The general mechanism, particularly for highly efficient modern reagents, involves the formation of a highly reactive intermediate, such as an active ester, which then readily reacts with the amine.[4][5][6]

The choice of coupling reagent is paramount, as different reagents vary in their ability to activate the carboxylic acid and in their susceptibility to side reactions, most notably racemization.[2] For sterically demanding residues like Fmoc-Ac6c-OH, a highly reactive activated species is necessary to drive the reaction to completion.

Comparative Analysis of Coupling Reagents for Hindered Systems

The selection of a coupling reagent for a difficult residue like Fmoc-Ac6c-OH is a critical decision. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering superior performance for hindered couplings.[1]

| Reagent Class | Specific Reagent | Relative Efficiency (Hindered Couplings) | Racemization Risk | Key Considerations |

| Aminium/Uronium | HATU | Very High | Very Low | The gold standard for difficult couplings.[4][7][8] The resulting OAt-active ester is extremely reactive, and the HOAt byproduct's pyridine nitrogen offers anchimeric assistance, stabilizing the transition state.[4] |

| HBTU / HCTU | High | Low | Highly effective and widely used. HCTU, with its chloro-substituted benzotriazole, is slightly more reactive than HBTU. Both can be less effective than HATU for the most demanding couplings.[9] | |